3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
This compound features a propanamide backbone with three distinct moieties:
- 4-Methoxybenzo[d]thiazol-2-yl group: A heterocyclic aromatic system common in kinase inhibitors and anticancer agents.
- Tetrahydrofuran-2-ylmethyl substituent: Introduces stereochemical complexity and may improve solubility or membrane permeability.
Below, we compare its structural and functional attributes with similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-27-18-5-2-6-19-21(18)24-22(30-19)25(14-16-4-3-12-28-16)20(26)11-13-29-17-9-7-15(23)8-10-17/h2,5-10,16H,3-4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANYZJVEUSALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorothiophenol and 4-methoxybenzothiazole. These intermediates are then subjected to further reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Thiazole/Benzothiazole Moieties : Common in anticancer agents (e.g., Compound 31 and ). The 4-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs.
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability, while chlorine in may increase steric hindrance.
- Tetrahydrofuran-2-ylmethyl : Unique to the target compound; similar N-alkyl groups in (piperidin-4-yl) improve CNS penetration.
Biological Activity
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure
The molecular formula of this compound is . The structure features:
- A fluorophenyl group.
- A thioether linkage.
- A benzo[d]thiazole moiety.
- A tetrahydrofuran substituent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiazole moiety may enhance binding affinity to these targets, while the fluorophenyl group can increase selectivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Studies utilizing MTT assays have demonstrated that derivatives with thiazole structures can inhibit the growth of various cancer cell lines, such as: The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent activity.
- Structure–Activity Relationship (SAR) : Investigations into the SAR have shown that modifications in the substituents on the benzothiazole or fluorophenyl groups can significantly impact anticancer efficacy. For example, replacing chlorine with fluorine has been linked to enhanced activity against lung carcinoma cells .
Antimicrobial Properties
Compounds with similar structures have also shown antimicrobial activity. For instance, benzothiazole derivatives are known for their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Some studies have reported that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of similar compounds:
| Compound Name | Activity Type | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | A549 | 10 |
| Compound B | Antimicrobial | E. coli | 5 |
| Compound C | Anti-inflammatory | RAW 264.7 | 15 |
Case Studies
- Study on Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives demonstrating cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
- Benzothiazole Derivatives in Cancer Treatment : Research has shown that benzothiazoles exhibit significant antiproliferative effects in vitro, with some derivatives outperforming standard chemotherapy agents like doxorubicin .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
